4-Bromo-5,7-dimethylquinoline
Overview
Description
4-Bromo-5,7-dimethylquinoline is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol. It is a brominated derivative of quinoline, featuring bromine and methyl groups at the 4, 5, and 7 positions of the quinoline ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5,7-dimethylquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 5,7-dimethylquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,7-dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinone derivatives or carboxylic acids, depending on the specific conditions used.
Reduction: Reduction reactions can produce partially reduced derivatives or fully reduced quinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinolines, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5,7-dimethylquinoline has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-5,7-dimethylquinoline is similar to other brominated quinolines, such as 4-Bromo-3,5-dimethylquinoline and 4-Bromo-7,8-dichloroquinoline. its unique substitution pattern at the 5 and 7 positions distinguishes it from these compounds. The presence of the methyl groups at these positions can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylquinoline
4-Bromo-7,8-dichloroquinoline
2-Bromo-4,6-dimethylquinoline
7-Bromo-2,8-dimethylquinoline
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Properties
IUPAC Name |
4-bromo-5,7-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXVUFILQVHTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653682 | |
Record name | 4-Bromo-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-33-2 | |
Record name | 4-Bromo-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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